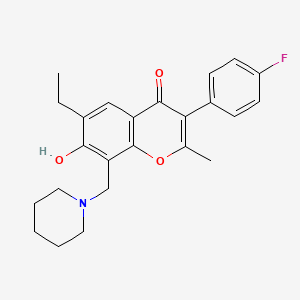

6-ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Description

6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CID 979361) is a synthetic chromen-4-one derivative with the molecular formula C₂₄H₂₆FNO₃ and a monoisotopic mass of 395.19022 g/mol . Its structure features:

- 6-ethyl group: Enhances hydrophobic interactions and may influence metabolic stability.

- 3-(4-fluorophenyl) substituent: A common pharmacophore in medicinal chemistry for improving target binding and resistance to oxidative metabolism.

- 7-hydroxy group: Potential for hydrogen bonding and modulating solubility.

- 2-methyl group: Contributes to steric effects and electronic modulation of the chromenone core.

Properties

IUPAC Name |

6-ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO3/c1-3-16-13-19-23(28)21(17-7-9-18(25)10-8-17)15(2)29-24(19)20(22(16)27)14-26-11-5-4-6-12-26/h7-10,13,27H,3-6,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVWDZIUPCOHJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHF O

- Molecular Weight : 298.31 g/mol

- CAS Number : 328018-54-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromenone derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with an IC value in the micromolar range. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: MCF Cell Line

In a study involving the MCF cell line, the compound was shown to accelerate apoptosis in a dose-dependent manner. The results indicated that at certain concentrations, tumor growth was significantly suppressed in vivo models, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Chromone derivatives have also been explored for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory properties.

Inhibition Data

A study reported that related chromenone compounds exhibited COX-2 inhibition with an IC value of approximately 3.11 μM, indicating a strong anti-inflammatory effect .

Antimicrobial Activity

The antimicrobial properties of chromenones have been documented, with various derivatives showing effectiveness against both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Enzyme Inhibition : Targeting specific enzymes such as COX and kinases involved in cancer progression.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within cells.

Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | IC Value |

|---|---|---|

| Anticancer | Apoptosis induction | Varies (μM range) |

| Anti-inflammatory | COX inhibition | 3.11 μM |

| Antimicrobial | Membrane disruption | Varies |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s piperidin-1-ylmethyl group introduces basicity, likely improving aqueous solubility compared to the trifluoromethyl analogue (), which is more lipophilic due to the electron-withdrawing CF₃ group .

Steric and Electronic Modulation :

- Replacement of the 2-methyl group (target) with 2-trifluoromethyl () increases steric bulk and electron-withdrawing effects, which could alter binding affinity to targets like enzymes or receptors .

- The 3-(benzothiazol-2-yl) group () replaces the 4-fluorophenyl ring, introducing a larger aromatic system that may shift target selectivity .

Biological Activity: While the target compound lacks reported bioactivity data, structurally related 1,2,3-triazole-linked chromen-4-ones () exhibit antimicrobial properties, suggesting the core chromenone scaffold is pharmacologically relevant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.